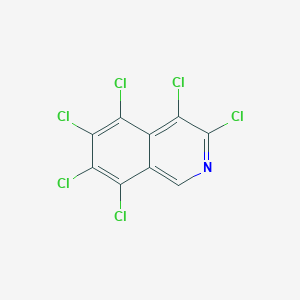

3,4,5,6,7,8-Hexachloroisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

37885-00-0 |

|---|---|

Molecular Formula |

C9HCl6N |

Molecular Weight |

335.8 g/mol |

IUPAC Name |

3,4,5,6,7,8-hexachloroisoquinoline |

InChI |

InChI=1S/C9HCl6N/c10-4-2-1-16-9(15)6(12)3(2)5(11)8(14)7(4)13/h1H |

InChI Key |

ISASFZNPFKQNRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=N1)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,4,5,6,7,8 Hexachloroisoquinoline

Overview of Established Routes for Halogenated Isoquinolines

The synthesis of halogenated isoquinolines can be broadly categorized into three main strategies: electrophilic halogenation of the isoquinoline (B145761) core, nucleophilic aromatic substitution on pre-halogenated precursors, and cyclization reactions to construct the halogenated isoquinoline framework from acyclic precursors.

Electrophilic Halogenation Techniques for Isoquinoline Cores

Electrophilic substitution reactions on the isoquinoline nucleus generally occur on the benzene (B151609) ring, which is more electron-rich compared to the pyridine (B92270) ring. quimicaorganica.org The positions most susceptible to electrophilic attack are C-5 and C-8. quimicaorganica.org This preference is attributed to the greater stability of the resulting cationic intermediate. quimicaorganica.org

Halogenation of isoquinoline itself can be achieved using various reagents and conditions. For instance, bromination with N-bromosuccinimide (NBS) in strong acids like sulfuric acid can lead to regioselective substitution. thieme-connect.com The acidity of the medium plays a crucial role; it deactivates the isoquinoline ring via N-protonation, which enhances the selectivity between the 5- and 8-positions. thieme-connect.com The use of different acids and brominating agents can influence the degree of conversion and the regioselectivity of the reaction. thieme-connect.com

In general, direct electrophilic substitution on the pyridine ring of isoquinoline is less favorable due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, the reactivity can be influenced by the presence of activating or deactivating groups on the ring system.

Nucleophilic Aromatic Substitution in Halogenated Quinoline (B57606)/Isoquinoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted isoquinolines, particularly when a good leaving group, such as a halogen, is present at a reactive position. In the isoquinoline system, the C-1 position is highly activated towards nucleophilic attack. quimicaorganica.orgshahucollegelatur.org.in This is followed by the C-3 position, which is less reactive. iust.ac.ir For example, 1,3-dichloroisoquinoline (B189448) can be selectively substituted at the 1-position with sodium methoxide. shahucollegelatur.org.in

The reactivity of halo-substituted isoquinolines towards nucleophiles is analogous to that of halopyridines, where halogens at the α- and γ-positions (relative to the nitrogen) are readily displaced. iust.ac.ir In contrast, halogens on the carbocyclic ring behave more like a halobenzene. iust.ac.ir The mechanism of these reactions typically proceeds through a stable Meisenheimer-type intermediate where the negative charge is stabilized by the electronegative nitrogen atom. imperial.ac.uk

Cyclization Reactions for Constructing Halogenated Isoquinoline Frameworks

A variety of cyclization reactions provide access to the isoquinoline skeleton, which can be subsequently halogenated or built from halogenated precursors. Some of the most notable methods include:

Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid like phosphoryl chloride or phosphorus pentoxide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. gcwgandhinagar.comwikipedia.org This method is versatile and can be used to synthesize a wide range of substituted isoquinolines. zenodo.org

Pictet-Spengler Reaction: In this reaction, a β-phenylethylamine condenses with an aldehyde or ketone to form an imine, which then undergoes cyclization to yield a tetrahydroisoquinoline. wikipedia.org This method is particularly useful for the synthesis of 1-substituted tetrahydroisoquinolines.

Pomeranz-Fritsch Reaction: This synthesis utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal, which react in an acidic medium to form isoquinoline. wikipedia.org

Modern Palladium- and Copper-Catalyzed Cyclizations: More contemporary methods involve transition metal-catalyzed reactions. For instance, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, affords isoquinolines in excellent yields. organic-chemistry.org

These cyclization strategies can incorporate halogenated starting materials to directly produce halogenated isoquinoline derivatives. For example, electrophilic cyclization of iminoalkynes in the presence of iodine-based reagents can yield halogen-containing isoquinolines. acs.org

Targeted Synthesis of 3,4,5,6,7,8-Hexachloroisoquinoline

The synthesis of a perchlorinated isoquinoline like this compound requires a robust strategy that can achieve exhaustive chlorination of the isoquinoline core.

Precursor Selection and Design for Highly Chlorinated Isoquinolines

The direct synthesis of this compound is not well-documented in readily available literature, suggesting that its preparation likely involves a multi-step process starting from a suitable isoquinoline precursor. An ideal precursor would be one that is stable under harsh chlorination conditions and amenable to substitution at all available positions.

One potential approach involves starting with isoquinoline itself or a more substituted derivative and subjecting it to exhaustive chlorination. The choice of precursor can influence the efficiency of the chlorination process. For instance, starting with a partially chlorinated or hydroxylated isoquinoline might facilitate further substitution.

N-oxides of isoquinoline can also be considered as precursors. Electrophilic substitution on N-oxides can alter the regioselectivity of the reaction, potentially providing a different pathway to polychlorinated derivatives.

Optimized Reaction Conditions for Exhaustive Chlorination

Achieving exhaustive chlorination to produce this compound would likely necessitate forcing reaction conditions. This could involve high temperatures and pressures, along with a potent chlorinating agent.

A common method for exhaustive chlorination of aromatic and heteroaromatic systems is reaction with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride or aluminum chloride, often in a sealed tube at elevated temperatures. Another powerful reagent for perchlorination is sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator or under UV irradiation.

The reaction would likely proceed in a stepwise manner, with chlorination of the more reactive positions occurring first, followed by substitution at the less reactive sites under increasingly forcing conditions. The stability of the isoquinoline ring under such harsh conditions is a critical factor, as ring-opening or decomposition could be significant side reactions.

Below is a hypothetical reaction scheme illustrating a potential pathway for the synthesis of this compound.

Hypothetical Synthetic Pathway:

The optimization of this reaction would involve a careful study of catalyst, temperature, pressure, and reaction time to maximize the yield of the desired perchlorinated product while minimizing degradation.

Strategies for Regioselective Chlorination Control

Achieving the specific substitution pattern of this compound, where both the pyridine and benzene rings are fully chlorinated, necessitates precise control over the regioselectivity of the chlorination reactions. The inherent reactivity of the isoquinoline nucleus, with the pyridine ring being electron-deficient and the benzene ring being comparatively electron-rich, dictates the initial sites of substitution. youtube.com Electrophilic substitution typically occurs on the benzene ring, while nucleophilic substitution is favored on the pyridine ring. youtube.com

Several strategies can be employed to direct the chlorination to the desired positions:

Activation via N-Oxide Formation: The formation of an isoquinoline N-oxide dramatically alters the electronic properties of the heterocyclic ring. The N-oxide group activates the C2 and C4 positions for nucleophilic attack and deactivates the pyridine ring towards electrophilic substitution. researchgate.netmdpi.com This allows for selective chlorination of the pyridine ring using reagents like phosphorus oxychloride (POCl₃) or a triphenylphosphine/trichloroacetonitrile (PPh₃/Cl₃CCN) system. researchgate.net Subsequent removal of the N-oxide function and further chlorination of the benzene ring under different conditions can be a viable, albeit multi-step, approach.

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings through the use of a directing group that positions a metalating agent (typically an organolithium reagent) at an adjacent carbon atom. mdpi.com While direct application to all six positions simultaneously is unlikely, a stepwise approach using different directing groups could theoretically build the hexachloro-substitution pattern. For instance, a directing group at C1 could facilitate chlorination at C8, and a group at C4 could direct chlorination to C3 and C5.

Control of Reaction Conditions: The choice of chlorinating agent, solvent, temperature, and catalyst can significantly influence the regiochemical outcome. For instance, electrophilic chlorination of the benzene ring of isoquinoline can be achieved using chlorine gas in the presence of a Lewis acid catalyst. The positions 5 and 8 are generally the most susceptible to electrophilic attack. youtube.com To achieve exhaustive chlorination of the benzene ring, forcing conditions such as high temperatures and pressures might be necessary.

Precursor-Based Synthesis: An alternative to direct chlorination of the isoquinoline core is the synthesis of the target molecule from already chlorinated precursors. This involves the construction of the isoquinoline ring system from appropriately substituted benzene and pyridine derivatives. Classic isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions could be adapted using chlorinated starting materials. pharmaguideline.com For example, a chlorinated phenylethylamine could be cyclized to form the desired hexachlorinated isoquinoline skeleton. zenodo.org

The following table summarizes potential strategies for regioselective chlorination control in the synthesis of polychlorinated isoquinolines:

| Strategy | Reagents/Conditions | Target Positions | Remarks |

| N-Oxide Activation | 1. m-CPBA 2. POCl₃ or PPh₃/Cl₃CCN | Primarily C2, C4 | Allows for selective chlorination of the pyridine ring. researchgate.net |

| Directed Ortho-Metalation | Organolithium reagents with directing groups | Adjacent to directing group | Potentially allows for stepwise, position-specific chlorination. mdpi.com |

| Electrophilic Chlorination | Cl₂/Lewis Acid | Primarily C5, C8 | Requires forcing conditions for exhaustive chlorination. youtube.com |

| Precursor-Based Synthesis | Chlorinated phenylethylamines and acyl chlorides | All positions | Builds the ring system with the desired substitution pattern already in place. pharmaguideline.comzenodo.org |

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic organic chemistry offer promising new avenues for the synthesis of complex molecules like this compound. These modern approaches often provide improved efficiency, selectivity, and sustainability compared to traditional methods.

Transition Metal-Catalyzed Halogenation Reactions

Transition metal catalysis has become an indispensable tool for the formation of carbon-halogen bonds. mdpi.com These methods often proceed under milder conditions and with higher selectivity than traditional halogenation reactions.

Palladium-Catalyzed C-H Activation/Halogenation: Palladium catalysts are well-known for their ability to activate C-H bonds, enabling their direct functionalization. mdpi.com A strategy for the synthesis of this compound could involve a series of palladium-catalyzed C-H chlorination steps. The regioselectivity can be controlled by the choice of ligands and directing groups. While achieving six-fold C-H chlorination on a single isoquinoline core in one step is highly challenging, a sequential or stepwise approach could be feasible.

Copper-Catalyzed Halogenation: Copper catalysts have also emerged as effective promoters of halogenation reactions. rsc.org For instance, copper(I) iodide has been used to catalyze the intramolecular cyclization of alkynylaryl oximes to form isoquinolines. nih.gov A similar strategy could be envisioned where chlorinated starting materials are used, or where a copper catalyst facilitates the chlorination of the isoquinoline ring system. Copper-catalyzed halodeboronation, where an arylboronic acid is converted to an aryl halide, is another relevant transformation that could be adapted. rsc.org

The development of novel ligands is crucial for advancing transition metal-catalyzed halogenation. Ligands can fine-tune the electronic and steric properties of the metal center, thereby influencing the reactivity and selectivity of the catalytic system.

| Catalyst System | Reaction Type | Potential Application | Reference |

| Pd(OAc)₂ / Directing Group | C-H Activation/Chlorination | Stepwise chlorination of the isoquinoline core. | mdpi.com |

| CuI / Ligand | Cyclization/Halogenation | Synthesis of the isoquinoline ring from chlorinated precursors. | nih.gov |

| MCM-41-L-proline-Cu(I) | Heterogeneous Catalysis | Chlorodeboronation of isoquinoline boronic acids. | rsc.org |

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of polyhalogenated compounds. nih.gov These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the ability to readily scale up production. organic-chemistry.orgfujifilm.com

The synthesis of this compound could be amenable to a flow chemistry approach. A multi-step continuous flow process could be designed where the isoquinoline substrate is sequentially passed through different reactor coils, with each coil dedicated to a specific chlorination step under optimized conditions. The use of gaseous reagents like chlorine is also more manageable and safer in a flow system. thieme-connect.de Furthermore, flow reactors can be packed with solid-supported catalysts or reagents, simplifying purification and enabling catalyst recycling. fujifilm.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. nih.gov

Sustainable and Green Chemistry Routes for Polyhalogenated Compounds

The synthesis of polyhalogenated compounds often involves the use of hazardous reagents and generates significant chemical waste. unacademy.comaakash.ac.inbyjus.comwikipedia.org Therefore, the development of sustainable and green chemistry routes is of paramount importance.

Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. This can be achieved by favoring addition reactions over substitution reactions where possible.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, can significantly reduce the environmental impact of a synthesis. Some copper-catalyzed reactions for isoquinoline synthesis have been successfully performed in water. nih.gov

Catalytic Methods: As discussed previously, the use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. rsc.org This minimizes waste and reduces the need for stoichiometric reagents.

Energy Efficiency: Employing methods that require less energy, such as reactions that proceed at ambient temperature and pressure, contributes to a more sustainable process. Microwave-assisted synthesis and mechanochemistry are other energy-efficient techniques being explored. A mechanoredox system using ball milling has been shown to be effective for the halogenation of aryl diazonium salts without the need for a metal catalyst or solvent. acs.org

By integrating these green chemistry principles, the synthesis of this compound can be approached in a more environmentally responsible manner.

Reaction Mechanisms and Reactivity Studies of 3,4,5,6,7,8 Hexachloroisoquinoline

Mechanistic Investigations of Substitution Reactions on Polyhalogenated Isoquinolines

The presence of six chlorine atoms on the isoquinoline (B145761) core dramatically alters its electron distribution and steric environment, which in turn dictates its reactivity towards nucleophiles, electrophiles, and radicals.

Nucleophilic Displacement Pathways at Halogenated Sites

In polyhalogenated aromatic systems, nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway. The high degree of chlorination in 3,4,5,6,7,8-hexachloroisoquinoline renders the aromatic system highly electron-deficient and thus susceptible to nucleophilic attack. The reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.

Studies on related polyhalogenated heterocycles, such as perchloroindane, have shown that aromatic chlorines are more susceptible to nucleophilic substitution than those on saturated rings. rsc.org By analogy, in this compound, the chlorine atoms on the benzenoid and pyridinoid rings are expected to be reactive towards nucleophiles. The regioselectivity of the substitution is governed by the electronic effects of the nitrogen atom and the stabilizing effect of the chlorine atoms on the intermediate Meisenheimer complex. The positions ortho and para to the activating nitro group in nitroaromatics are known to be most susceptible to nucleophilic attack. nih.gov In isoquinoline, the nitrogen atom exerts an activating effect for nucleophilic substitution, particularly at the C1 and C3 positions. However, in the hexachloro derivative, all positions are substituted. The relative reactivity of the different chlorine atoms would be influenced by a combination of electronic and steric factors.

| Position of Substitution | Activating/Deactivating Factors | Expected Reactivity with Nucleophiles |

| C1 | Activated by nitrogen | High |

| C3 | Activated by nitrogen | High |

| C4 | Adjacent to C3 | Moderate to High |

| C5, C8 | Benzenoid ring | Moderate |

| C6, C7 | Benzenoid ring | Moderate |

This table presents a qualitative prediction of reactivity based on general principles of nucleophilic aromatic substitution on heterocycles.

Electrophilic Aromatic Substitution Limitations and Activation

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring typically occurs on the more electron-rich carbocyclic (benzene) ring, preferentially at positions C5 and C8. quimicaorganica.org This is because the intermediates formed by attack at these positions are more stable. quimicaorganica.org However, in this compound, the presence of six strongly electron-withdrawing chlorine atoms deactivates the entire ring system towards electrophilic attack.

The reaction proceeds via a two-step mechanism involving the formation of a cationic intermediate known as a Wheland complex or sigma complex. masterorganicchemistry.com The strongly deactivating nature of the multiple chlorine substituents would significantly raise the activation energy for the formation of this intermediate, making electrophilic substitution very difficult under standard conditions. To achieve electrophilic substitution on such a deactivated system, highly reactive electrophiles and harsh reaction conditions would likely be necessary. Even then, the reaction would be expected to be sluggish and may lead to a mixture of products or decomposition.

Radical Reactions and Their Potential in Derivatization

Radical reactions offer an alternative pathway for the functionalization of heterocyclic compounds, often with different regioselectivity compared to ionic reactions. Radical C-H functionalization has been successfully applied to various N-heterocycles. nih.gov In the case of this compound, all C-H bonds are replaced by C-Cl bonds. Therefore, radical reactions would likely involve the abstraction of a chlorine atom or addition to the aromatic system.

Persistent organic radicals, such as polychlorinated trityl radicals, are known for their stability, which is attributed to the steric shielding of the radical center by the chlorine atoms. ub.edu This suggests that radical intermediates derived from hexachloroisoquinoline might exhibit some degree of stability. Radical reactions could potentially be initiated by photochemical or thermal methods, leading to the substitution of chlorine atoms with other functional groups. The high stability of some perchlorinated radicals suggests that such reactions might be feasible and could provide a synthetic route to derivatives that are inaccessible through conventional ionic pathways. ub.edu

Transformations of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom allows for a range of reactions, including N-alkylation, N-oxidation, and quaternization. These transformations are influenced by the electronic effects of the chlorine substituents.

N-Alkylation and N-Oxidation Processes

The nitrogen atom in isoquinoline and its derivatives can act as a nucleophile and react with alkylating agents to form N-alkylisoquinolinium salts. quimicaorganica.org Similarly, oxidation of the nitrogen atom with reagents like hydrogen peroxide or peracids leads to the formation of N-oxides. quimicaorganica.org In this compound, the electron-withdrawing effect of the six chlorine atoms reduces the nucleophilicity of the nitrogen atom. Consequently, N-alkylation and N-oxidation reactions are expected to be more difficult compared to unsubstituted isoquinoline.

| Reaction | Reagent | Expected Reactivity of Hexachloroisoquinoline |

| N-Alkylation | Alkyl halide | Lower than isoquinoline |

| N-Oxidation | Peracid | Lower than isoquinoline |

This table provides a qualitative comparison of the expected reactivity of this compound relative to the parent isoquinoline.

Despite the reduced nucleophilicity, these reactions should still be possible under appropriate conditions, likely requiring more reactive reagents or harsher conditions. The resulting N-alkylated or N-oxidized products would themselves be interesting substrates for further reactions, as the positive charge on the nitrogen in the N-alkylated product would further activate the ring towards nucleophilic attack.

Quaternization Reactions and Their Mechanistic Insights

Quaternization is the process of N-alkylation of a tertiary amine, such as the nitrogen in isoquinoline, to form a quaternary ammonium (B1175870) salt. The reaction proceeds via a nucleophilic substitution mechanism (SN2) where the nitrogen atom attacks the alkyl halide. mdpi.comd-nb.info The rate of quaternization is influenced by the nucleophilicity of the amine, the nature of the alkylating agent, and the reaction conditions. d-nb.info

For this compound, the reduced basicity and nucleophilicity of the nitrogen atom due to the electron-withdrawing chlorine atoms would be expected to decrease the rate of quaternization compared to isoquinoline. mdpi.com However, the formation of the isoquinolinium salt is still a feasible process. Studies on the quaternization of substituted pyridines and isoquinolines have provided detailed mechanistic insights, often following second-order kinetics. d-nb.info The resulting hexachloroisoquinolinium salts would be highly activated towards nucleophilic attack, potentially allowing for the selective functionalization of the heterocyclic ring.

Ring-Opening and Degradation Mechanisms

The stability of the isoquinoline ring in this compound is a key area of interest. Understanding its degradation is crucial for assessing its environmental fate and developing potential remediation strategies.

The hydrolytic stability of chlorinated heterocycles is a complex phenomenon influenced by factors such as the number and position of chlorine atoms, pH, and temperature. While specific data on this compound is scarce, general principles can be applied.

A study on the acid-catalyzed hydrolysis of O-linked biaryl ether 8-2'-deoxyguanosine (dG) adducts demonstrated that increasing chlorine substitution on a phenoxyl ring diminishes the rate of hydrolysis. nih.gov This is attributed to the electron-withdrawing nature of chlorine, which lowers the basicity of the nitrogen atoms in the heterocyclic system. nih.gov For this compound, the six chlorine atoms would be expected to significantly decrease the basicity of the ring nitrogen, thereby increasing its resistance to acid-catalyzed hydrolysis.

Conversely, under neutral or basic conditions, the highly electron-deficient rings of perchlorinated compounds can be more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, which could potentially lead to ring-opening. Research on other isoquinoline derivatives has shown a correlation between their hydrolysis constants and biological activity, suggesting that hydrolysis is a relevant pathway for this class of compounds. nih.gov

Table 1: Factors Influencing Hydrolytic Stability of Chlorinated Heterocycles

| Factor | Influence on Hydrolytic Stability | Rationale |

| Increased Chlorination | Generally increases stability under acidic conditions. | Electron-withdrawing chlorine atoms decrease the basicity of the ring nitrogen, making protonation (the first step in acid-catalyzed hydrolysis) less favorable. nih.gov |

| pH | Stability is generally higher at neutral pH and lower at acidic or basic extremes. | Acid catalysis can promote hydrolysis by protonating the ring nitrogen, while base catalysis can involve direct nucleophilic attack by hydroxide ions on the electron-deficient ring. |

| Temperature | Higher temperatures generally decrease stability. | Provides the necessary activation energy for hydrolytic reactions to occur. |

Photochemical Degradation:

The photochemical degradation of chlorinated aromatic compounds often proceeds via the homolytic cleavage of the carbon-chlorine bond upon absorption of UV radiation, generating aryl radicals. These radicals can then undergo a variety of reactions, including hydrogen abstraction, dimerization, or reaction with oxygen.

Studies on the photodegradation of chlorinated pesticides have shown that the rate and products of degradation are dependent on the specific compound and the environmental matrix. nih.gov For instance, the photochemical behavior of various chlorinated pesticides on sand surfaces revealed different degradation rates and products. nih.gov In aqueous solutions, the presence of substances like hydrogen peroxide can accelerate the photochemical degradation of quinoline (B57606) through the generation of highly reactive hydroxyl radicals. nsf.gov The degradation rate in such systems is influenced by the concentrations of both the target compound and the oxidizing agent, as well as the pH of the solution. nsf.gov It is plausible that this compound would be susceptible to similar photochemical degradation processes, particularly in the presence of photosensitizers or radical initiators.

Thermal Degradation:

The thermal degradation of highly chlorinated compounds often involves dechlorination and polymerization reactions. Research on the thermal degradation of hexachlorobenzene (B1673134) in the presence of calcium oxide showed that at temperatures between 340-400 °C, the primary pathway involves dechlorination induced by electron transfer, leading to the formation of high-molecular-weight intermediates and ultimately amorphous carbon. researchgate.net

Similarly, studies on the thermal decomposition of nitrogen-rich heterocyclic esters have shown that these compounds are generally stable up to 250 °C, with decomposition proceeding via radical mechanisms involving the homolytic cleavage of C-C, C-N, and C-O bonds. nih.govmdpi.com The pyrolysis of tetrachloroethylene, another highly chlorinated compound, begins around 400 °C and results in a variety of chlorinated aliphatic and cyclic products. researchgate.net Given these precedents, the thermal degradation of this compound would likely require high temperatures and proceed through a complex series of dechlorination, fragmentation, and polymerization reactions.

Table 2: Potential Degradation Products of this compound

| Degradation Method | Potential Products | Underlying Mechanism |

| Photochemical | Pentachloroisoquinolines, hydroxylated derivatives, ring-opened products. | Homolytic C-Cl bond cleavage, reaction with hydroxyl radicals. |

| Thermal | Lower chlorinated isoquinolines, polychlorinated benzenes, amorphous carbon, hydrogen chloride. | Dechlorination, fragmentation, polymerization. researchgate.net |

Reactivity Profiling and Selectivity Control

The reactivity of this compound is expected to be dominated by nucleophilic aromatic substitution (SNAr). The extreme electron deficiency of the ring system makes it an excellent substrate for reaction with a wide range of nucleophiles.

Control over the selectivity of these reactions is a key challenge. In principle, the chlorine atoms at different positions on the isoquinoline ring will have different reactivities towards nucleophilic attack. The positions on the pyridine (B92270) ring (positions 3 and 4) are generally more activated towards SNAr than those on the benzene (B151609) ring. Within the benzene ring, the positions ortho and para to the ring fusion are typically more reactive.

The ability to control reaction conditions, such as the choice of solvent, temperature, and the nature of the nucleophile, can allow for selective substitution at a particular position. For example, using sterically hindered nucleophiles might favor attack at less hindered positions. The principles of controlling selectivity in C-H alkylations through switching the C-H activation mechanism, as demonstrated in cobalt-catalyzed reactions, could be conceptually applied to the selective functionalization of C-Cl bonds in hexachloroisoquinoline. youtube.com

Recent research has highlighted methods for achieving product selectivity in reactions involving heterocyclic compounds, such as Brønsted acid-catalyzed reactions of 2-alkynylanilines, where different reaction pathways can be favored by adjusting the reaction conditions. researchgate.net While not directly applicable to SNAr on hexachloroisoquinoline, this illustrates the broader strategies for controlling reaction outcomes in heterocyclic chemistry.

Advanced Spectroscopic Analysis and Structural Elucidation of 3,4,5,6,7,8 Hexachloroisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 3,4,5,6,7,8-Hexachloroisoquinoline, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

1H, 13C, and Heteronuclear NMR Correlational Techniques

¹H NMR: The ¹H NMR spectrum of this compound is characterized by its simplicity. Due to the molecular structure, only a single proton is present, bonded to the C-1 carbon. This results in a single singlet in the spectrum. The chemical shift of this proton is expected to appear in the downfield region, typically between δ 9.0 and 9.5 ppm. chemistrysteps.comchemicalbook.com This significant downfield shift is attributed to the deshielding effects of the aromatic system and the electronegative nitrogen atom within the isoquinoline (B145761) core.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum displays nine distinct signals, corresponding to each of the nine carbon atoms in the molecule, as there is no molecular symmetry to render any carbons chemically equivalent. The chemical shifts for polychlorinated quinolines and isoquinolines are complex and can be predicted using empirical and semi-empirical methods. nih.gov One of the most accurate empirical methods is the Multiple Substituent Chemical Shifts (MSCS) method. nih.gov While specific experimental data for this compound is not widely published, analysis of related polychloroisoquinolines suggests that carbons bonded to chlorine will resonate at significantly different fields than the proton-bound C-1 and the quaternary bridgehead carbons (C-4a, C-8a). nih.gov The C-1 and C-3 signals are typically found far downfield due to the influence of the nitrogen atom. chemicalbook.com

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei. harvard.edu

COSY (Correlation Spectroscopy): A COSY experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For this compound, which has only one isolated proton, a COSY spectrum would not show any cross-peaks, confirming the absence of vicinal or long-range proton couplings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. In this case, an HSQC spectrum would show a single cross-peak, definitively linking the ¹H signal at ~9.0-9.5 ppm to the C-1 carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for piecing together the carbon skeleton by showing correlations between protons and carbons over two or three bonds. The single proton at H-1 would be expected to show correlations to the quaternary carbons C-3 and C-8a. These correlations are vital for assigning the quaternary carbon signals, which cannot be observed in an HSQC experiment.

The expected correlations from these 2D NMR experiments provide unambiguous confirmation of the substitution pattern.

Table 1: Predicted NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Expected 2D Correlations |

|---|---|---|---|

| H-1 | ¹H NMR | ~9.0 - 9.5 | HSQC: C-1; HMBC: C-3, C-8a |

| C-1 | ¹³C NMR | ~150 - 155 | HSQC: H-1 |

| C-3 | ¹³C NMR | ~140 - 145 | HMBC: H-1 |

| C-4 | ¹³C NMR | ~130 - 135 | None with H-1 |

| C-4a | ¹³C NMR | ~125 - 130 | None with H-1 |

| C-5 | ¹³C NMR | ~130 - 135 | None with H-1 |

| C-6 | ¹³C NMR | ~130 - 135 | None with H-1 |

| C-7 | ¹³C NMR | ~130 - 135 | None with H-1 |

| C-8 | ¹³C NMR | ~130 - 135 | None with H-1 |

| C-8a | ¹³C NMR | ~145 - 150 | HMBC: H-1 |

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in their solid form, which can be crystalline or amorphous. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural detail. emory.edu

For this compound, ssNMR can be used to:

Distinguish Polymorphs: Different crystalline forms (polymorphs) of the compound will yield distinct ssNMR spectra due to differences in their crystal lattice packing and intermolecular interactions. nih.gov

Characterize Amorphous Content: The presence of broad, featureless signals alongside sharp crystalline peaks can indicate and quantify the amorphous content in a sample.

Probe Quadrupolar Interactions: The ¹⁴N and ³⁵/³⁷Cl nuclei are quadrupolar, meaning their interaction with the local electric field gradient can be measured by ssNMR. This provides sensitive information about the local electronic environment around these atoms. illinois.edu Techniques like Magic-Angle Spinning (MAS) are employed to average anisotropic interactions and obtain higher resolution spectra. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. nih.gov The molecular formula of this compound is C₉HCl₆N. The presence of six chlorine atoms results in a highly characteristic isotopic pattern for the molecular ion (M⁺˙). Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The combinatorial distribution of these six chlorine atoms creates a distinctive cluster of peaks (M, M+2, M+4, etc.) whose relative intensities can be precisely calculated, serving as a powerful confirmation of the number of chlorine atoms in the molecule. HRMS would be used to confirm the exact mass of the most abundant isotopic peak.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. csic.es This provides detailed information about the molecule's structure and stability. youtube.com The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through characteristic pathways for halogenated aromatic compounds. miamioh.edulibretexts.org

Common fragmentation pathways would include:

Sequential Loss of Chlorine Radicals (Cl˙): This would produce a series of fragment ions at M-35, M-70, and so on.

Elimination of HCl: A fragment corresponding to the loss of a hydrogen chloride molecule (M-36) is also a plausible pathway.

Loss of Cyanide: Cleavage of the heterocyclic ring could lead to the expulsion of a neutral HCN molecule (M-27) or a ClCN molecule.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence and arrangement of the chloro-substituents on the isoquinoline framework.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Analysis | Expected Result | Information Gained |

|---|---|---|

| Molecular Formula | C₉HCl₆N | Elemental Composition |

| Calculated Exact Mass (Monoisotopic) | 348.8318 u | Confirmation of Molecular Formula (HRMS) |

| Major MS/MS Fragments | [M-Cl]⁺, [M-2Cl]⁺˙, [M-HCl]⁺˙ | Structural confirmation, presence of multiple chlorine atoms |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the context of a highly chlorinated compound such as this compound, GC-MS would be instrumental for its identification in complex mixtures, such as environmental samples or reaction products.

The gas chromatograph separates the components of a mixture based on their different affinities for the stationary phase of the GC column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can aid in its identification. For a molecule like hexachloroisoquinoline, a non-polar or medium-polarity capillary column would likely be employed.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of six chlorine atoms. Natural chlorine consists of two main isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments, which greatly aids in confirming the number of chlorine atoms in the molecule.

Hypothetical GC-MS Data Table for this compound:

| Parameter | Expected Value/Characteristic |

| Retention Time (min) | Dependent on GC column and conditions |

| Molecular Ion (M⁺) Cluster | A series of peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The most abundant peak would not be the monoisotopic mass. |

| Major Fragment Ions (m/z) | Likely loss of Cl atoms, HCl, and potentially cleavage of the isoquinoline ring system. |

This table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups and the nature of chemical bonds within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies.

For this compound, the FTIR spectrum would be dominated by vibrations involving the aromatic isoquinoline core and the carbon-chlorine bonds. The C-H stretching vibrations, typically seen around 3000-3100 cm⁻¹, would be absent due to complete chlorination of the aromatic rings.

Hypothetical FTIR Spectral Data for this compound:

| Wavenumber Range (cm⁻¹) | Assignment |

| 1600-1450 | Aromatic C=C and C=N stretching vibrations of the isoquinoline ring. |

| 1200-1000 | C-C stretching vibrations within the ring system. |

| 800-600 | C-Cl stretching vibrations. The presence of multiple C-Cl bonds would likely result in a complex pattern of absorptions in this region. |

This table is hypothetical and based on general spectral correlations for similar compounds.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For a highly symmetrical molecule, certain vibrations may be Raman active but IR inactive, and vice versa. The Raman spectrum of this compound would provide additional information about the skeletal vibrations of the isoquinoline ring and the C-Cl bonds. The symmetric "breathing" vibration of the aromatic rings would be expected to produce a strong Raman signal.

Hypothetical Raman Spectral Data for this compound:

| Wavenumber Shift (cm⁻¹) | Assignment |

| 1600-1450 | Aromatic C=C and C=N stretching vibrations. |

| ~1000 | Symmetric ring breathing mode. |

| 800-600 | C-Cl stretching vibrations. |

This table is hypothetical and based on general spectral correlations for similar compounds.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The XRD analysis would provide the exact bond lengths, bond angles, and torsion angles of the molecule. This would confirm the planarity or any distortion of the isoquinoline ring system due to the steric strain imposed by the six chlorine atoms. The data would also reveal how the molecules are arranged in the crystal lattice, including the unit cell parameters and space group.

While this compound lacks conventional hydrogen bond donors, the XRD data would allow for the analysis of weaker intermolecular interactions that govern the crystal packing. These could include halogen-halogen interactions (Cl···Cl), and π-π stacking interactions between the aromatic rings of adjacent molecules. The distances and geometries of these interactions can be precisely measured from the crystal structure data.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths (Å) | C-C, C-N, C-Cl |

| Bond Angles (°) | Angles within the isoquinoline ring and involving the chlorine substituents |

| Intermolecular Interactions | Distances and angles of any Cl···Cl or π-π stacking interactions |

This table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Emerging and Advanced Spectroscopic Techniques

The structural complexity and the presence of multiple chlorine atoms in this compound necessitate the use of sophisticated analytical methods that can provide detailed elemental and bonding information, map its spatial distribution in a sample, and probe its behavior on ultrafast timescales.

Electron Energy-Loss Spectroscopy (EELS) for Elemental and Bonding Information

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often coupled with transmission electron microscopy (TEM), that provides nanoscale chemical and electronic information. kudischlab.com It analyzes the energy distribution of inelastically scattered electrons that have passed through a thin sample. mdpi.com The energy lost by the electrons corresponds to specific elemental core-loss edges and valence electron excitations, offering insights into elemental composition, bonding, and electronic structure. kudischlab.commdpi.com

For a molecule like this compound, EELS could be instrumental in elemental mapping at high spatial resolution. The distinct core-loss edges of carbon (C K-edge ~284 eV), nitrogen (N K-edge ~401 eV), and chlorine (Cl L2,3-edge ~200 eV) would allow for the visualization of the distribution of these elements within a sample matrix. This is particularly valuable for understanding the homogeneity of the compound in a solid-state formulation or its localization within a larger structure.

Furthermore, the fine structure of the EELS edges can provide information about the chemical environment and bonding. For instance, the near-edge fine structure (ELNES) of the carbon K-edge could potentially distinguish between the sp2-hybridized carbon atoms in the aromatic rings. Similarly, the nitrogen K-edge ELNES would be characteristic of the nitrogen atom within the isoquinoline ring system. While direct EELS studies on this compound are not published, data from other organic and chlorinated compounds suggest that such an analysis would be feasible and highly informative. ethz.ch

Table 1: Potential EELS Core-Loss Edges for Elemental Analysis of this compound

| Element | Core-Loss Edge | Approximate Energy (eV) | Information Provided |

| Chlorine (Cl) | L2,3 | ~200 | Presence and distribution of chlorine atoms. |

| Carbon (C) | K | ~284 | Backbone structure and potential sp2 characterization. |

| Nitrogen (N) | K | ~401 | Identification and location of the nitrogen heteroatom. |

Note: The exact energy values can shift slightly depending on the chemical environment.

Hyperspectral and Multispectral Imaging in Chemical Analysis

Hyperspectral and multispectral imaging are powerful, non-destructive techniques that integrate conventional imaging and spectroscopy to provide both spatial and spectral information from a sample. nih.gov A hyperspectral image, or hypercube, contains a full spectrum for each pixel, enabling the identification and mapping of different chemical components based on their unique spectral fingerprints. mdpi.com

In the context of this compound, hyperspectral imaging in the visible and near-infrared (Vis-NIR) or infrared (IR) regions could be used to assess the purity and distribution of the compound in a mixture or on a surface. The vibrational modes of the C-Cl, C-N, and C-H bonds, as well as the aromatic ring vibrations, would give rise to a characteristic spectral signature. For instance, studies on other organic contaminants on surfaces have successfully used hyperspectral imaging to quantify their presence. mdpi.com

This technique would be particularly advantageous for quality control in manufacturing processes or for environmental analysis, where it could be used to detect and map the presence of this compound on various substrates. The ability to differentiate the target compound from other materials without the need for sample preparation is a significant advantage. mdpi.com While specific hyperspectral data for this compound is unavailable, the principles of the technique suggest its high potential for the analysis of such chlorinated aromatic compounds.

Table 2: Potential Application of Hyperspectral Imaging for this compound Analysis

| Spectral Region | Potential Information | Application Example |

| Mid-Infrared (MIR) | Fundamental vibrational modes (C-Cl, C=C, C-N stretches) | Chemical identification and mapping, purity assessment. |

| Near-Infrared (NIR) | Overtone and combination bands | Process analytical technology (PAT) for in-line monitoring. |

| Visible (Vis) | Electronic transitions | Detection on colored substrates or in certain matrices. |

Ultrafast Spectroscopy for Reaction Dynamics

Ultrafast spectroscopy, employing picosecond or femtosecond laser pulses, is a crucial tool for studying the dynamics of chemical reactions and other transient phenomena that occur on extremely short timescales. unibo.itrsc.org Techniques such as transient absorption spectroscopy can track the formation and decay of excited states, radical ions, and other short-lived intermediates. oliverresearchgroup.com

For a polychlorinated aromatic compound like this compound, ultrafast spectroscopy could provide profound insights into its photochemistry and photophysics. Upon photoexcitation, such molecules can undergo various processes including intersystem crossing to triplet states, electron transfer, and photodissociation of the carbon-chlorine bonds. The high degree of chlorination can significantly influence the rates and pathways of these processes.

For example, studying the transient absorption spectra after UV excitation could reveal the lifetime of the singlet and triplet excited states and identify the spectral signatures of any transient species formed. This information is critical for understanding the compound's stability under UV irradiation and its potential for photochemical reactions. While there is no specific ultrafast data for this compound, studies on other aromatic and metal-organic compounds demonstrate the power of this technique in elucidating complex reaction mechanisms. oliverresearchgroup.com

Table 3: Potential Ultrafast Dynamics in this compound

| Process | Timescale | Spectroscopic Signature | Potential Information |

| Intersystem Crossing | Picoseconds to Nanoseconds | Decay of singlet excited state absorption/fluorescence, rise of triplet-triplet absorption. | Efficiency of triplet state formation, which is often a precursor to phototoxicity or degradation. |

| Photodissociation (C-Cl bond cleavage) | Femtoseconds to Picoseconds | Appearance of radical species absorption. | Photodegradation pathway and quantum yield of bond cleavage. |

| Electron Transfer | Femtoseconds to Picoseconds | Appearance of radical cation/anion absorption bands. | Redox properties of the excited state. |

Theoretical and Computational Investigations of 3,4,5,6,7,8 Hexachloroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation (or approximations of it) for a given molecular structure to determine its electronic distribution and energy.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. nih.gov In a typical study, DFT would be employed to find the most stable three-dimensional arrangement of atoms in the 3,4,5,6,7,8-Hexachloroisoquinoline molecule, a process known as geometry optimization. This would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting data would provide precise bond lengths, bond angles, and dihedral angles. For similar polychlorinated systems, studies have used methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p) to achieve reliable geometries. mdpi.comuky.edu

Ab Initio Methods for Electronic Properties and Energy Levels

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide detailed information about the electronic properties and energy levels of a molecule. mdpi.combohrium.com For this compound, these calculations would yield values for total energy, ionization potential, electron affinity, and the distribution of electronic charge, which are crucial for understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. nih.gov For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions and provide insights into its potential electronic behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This technique allows for the exploration of a molecule's dynamic behavior, including conformational changes and interactions with its environment.

Conformational Space Exploration

While the isoquinoline (B145761) ring system is largely planar, the high degree of chlorination in this compound could potentially lead to minor distortions from planarity due to steric hindrance between adjacent chlorine atoms. MD simulations would explore the accessible conformations of the molecule by simulating its atomic motions over a period of time, providing insight into its flexibility and the relative energies of different conformations.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and various solvent molecules (e.g., water, organic solvents). These simulations would reveal how the solvent affects the molecule's conformation and dynamics. Such studies are critical for understanding how the compound might behave in biological systems or in chemical reactions carried out in solution. For example, studies on similar compounds have investigated how halogenated probes interact within a solvent environment. nih.gov

Although the computational chemistry frameworks for analyzing this compound are well-developed, there is a clear gap in the scientific literature regarding specific research on this compound. The detailed theoretical and computational investigations outlined above have not been published, precluding a data-driven discussion of its molecular properties. Future research applying these computational methods would be necessary to generate the specific findings required for a comprehensive scientific article.

Spectroscopic Property Prediction from Theoretical Models

Predicting the spectroscopic properties of a molecule through theoretical models is a cornerstone of modern computational chemistry. These methods allow for the elucidation of structural information and the interpretation of experimental data. However, without specific computational studies on this compound, the following analyses remain purely hypothetical.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. This is typically achieved using methods like Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) calculations. Such studies would provide theoretical ¹³C and ¹⁵N NMR chemical shifts for this compound. This data, when compared with experimental spectra, would be invaluable for confirming the compound's structure. Unfortunately, no such computational data has been published for this specific molecule.

Theoretical Vibrational Frequencies (IR, Raman)

The simulation of infrared (IR) and Raman spectra provides insight into the vibrational modes of a molecule. These calculations, often performed using DFT methods, can help in identifying functional groups and understanding the molecule's structural dynamics. A theoretical study on this compound would generate a table of calculated vibrational frequencies and their corresponding assignments. This information is currently unavailable.

UV-Vis Absorption Spectra Simulations

Simulations of Ultraviolet-Visible (UV-Vis) absorption spectra are crucial for understanding the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used for this purpose. A computational investigation would predict the absorption maxima (λmax) and corresponding oscillator strengths, providing a theoretical UV-Vis spectrum for this compound. As with the other spectroscopic properties, no such simulations have been reported.

Reaction Pathway Modeling and Transition State Analysis

Understanding the synthetic routes and reaction mechanisms is fundamental to chemical synthesis. Computational modeling can provide deep insights into reaction pathways, energy barriers, and the stability of intermediates and transition states.

Energy Barriers for Proposed Synthetic Steps

The synthesis of polychlorinated azaarenes can be complex. Computational modeling could be employed to investigate the energy barriers of various proposed synthetic steps leading to this compound. This would involve calculating the activation energies for each step, which would help in optimizing reaction conditions and identifying the most favorable synthetic routes. This critical information is not available in the existing literature.

Mechanistic Validation Through Computational Methods

Once a synthetic pathway is proposed, computational methods can be used to validate the underlying reaction mechanisms. This involves locating transition states and calculating the intrinsic reaction coordinates to ensure that the proposed intermediates connect the reactants and products. Such a study would provide a detailed, atomistic understanding of how this compound is formed. Regrettably, no mechanistic studies have been published for the synthesis of this compound.

Derivatives and Functionalization Strategies of Hexachloroisoquinoline Scaffolds

Synthesis of Substituted 3,4,5,6,7,8-Hexachloroisoquinoline Derivatives

Halogen-Exchange Reactions for Diverse Halogenated Analogues

Halogen-exchange reactions are a fundamental strategy for introducing diversity in halogenated aromatic compounds. wikipedia.org For this compound, this would typically involve the replacement of one or more chlorine atoms with other halogens, most commonly fluorine. Such reactions, often catalyzed by metal fluorides or employing reagents like potassium fluoride (B91410) in a polar aprotic solvent, can lead to the formation of chlorofluoro-isoquinolines. The position of exchange would be dictated by the relative lability of the chlorine atoms, which is influenced by both electronic and steric factors. The introduction of fluorine can significantly alter the compound's physical properties, such as lipophilicity and metabolic stability.

Introduction of Alkyl, Aryl, and Heteroatom Substituents

The electron-deficient nature of the hexachloroisoquinoline ring system facilitates its reaction with a variety of nucleophiles to introduce alkyl, aryl, and heteroatom substituents.

Nucleophilic Aromatic Substitution (SNAr): This is the most probable pathway for the introduction of new functional groups. quimicaorganica.orgquimicaorganica.org Strong nucleophiles are required to displace the chloro substituents.

Alkylation and Arylation: While direct C-alkylation or C-arylation via SNAr with carbanions can be challenging, these transformations could potentially be achieved using organometallic reagents. Cross-coupling reactions, such as the Suzuki or Stille couplings, are powerful methods for forming carbon-carbon bonds on halogenated aromatic systems. However, these typically require a less hindered and more reactive halogen (e.g., iodine or bromine) as the leaving group. Therefore, a preliminary halogen-exchange reaction might be necessary.

Heteroatom Substituents: The introduction of oxygen, nitrogen, and sulfur nucleophiles is more straightforward. Reactions with alkoxides (e.g., sodium methoxide), amines, and thiols would lead to the corresponding ether, amino, and thioether derivatives. The regioselectivity of these substitutions would be a key aspect to control, with the C1 position being a likely site of initial attack. quimicaorganica.orgquora.com

Structure-Activity/Property Relationship Studies of Hexachloroisoquinoline Derivatives

The relationship between the structure of the hexachloroisoquinoline derivatives and their resulting properties is governed by the interplay of electronic and steric effects of the substituents.

Electronic Effects of Substituents on Molecular Properties

The electronic nature of substituents introduced onto the hexachloroisoquinoline core would have a profound impact on its properties.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as amino or alkoxy groups, would increase the electron density of the aromatic system. This would decrease its reactivity towards further nucleophilic attack but could enhance its susceptibility to electrophilic attack, although the remaining chlorine atoms would still exert a strong deactivating effect. EDGs would also influence the photophysical properties, potentially leading to shifts in absorption and emission spectra.

Electron-Withdrawing Groups (EWGs): Further substitution with EWGs would make the system even more electron-deficient, enhancing its properties as an electron-acceptor material. This could be relevant for applications in organic electronics.

A semi-empirical reactivity index based on the effective potential for valence electrons on the aza-nitrogen can be used to predict the basicity of aza-arenes, which is sensitive to intramolecular long-range effects of substituents. rsc.org

Table 1: Predicted Electronic Influence of Substituents on this compound Properties

| Substituent Type | Position of Substitution (Hypothetical) | Expected Impact on Electron Density | Potential Change in Reactivity |

| Amino (-NH₂) | C1 | Increase | Decrease in SNAr susceptibility |

| Methoxy (-OCH₃) | C1 | Increase | Decrease in SNAr susceptibility |

| Nitro (-NO₂) | C5 | Decrease | Increase in SNAr susceptibility |

| Cyano (-CN) | C5 | Decrease | Increase in SNAr susceptibility |

This table is based on general principles of organic chemistry as specific experimental data for this compound is limited.

Steric Hindrance and Conformational Influences

Steric effects, arising from the spatial bulk of substituents, play a crucial role in the chemistry of substituted aromatic compounds. nih.gov

Influence on Reactivity: Bulky substituents adjacent to a reaction center can hinder the approach of a nucleophile, thereby slowing down or preventing a substitution reaction. This can be a tool for achieving regioselectivity in functionalization reactions.

Conformational Changes: The introduction of large substituents can lead to distortions in the planarity of the isoquinoline (B145761) ring system. This can affect the extent of π-conjugation, which in turn influences the electronic and photophysical properties of the molecule. In the context of polychlorinated biphenyls, which are structurally related, highly substituted congeners exhibit significant dihedral angles.

Table 2: Potential Steric Effects of Substituents on Hexachloroisoquinoline Derivatives

| Substituent | Position of Substitution (Hypothetical) | Expected Steric Hindrance | Potential Impact on Reactivity and Conformation |

| tert-Butyl | C1 or C4 | High | May block further substitution at adjacent positions; could induce ring distortion. |

| Phenyl | C1 or C4 | Moderate to High | May influence the orientation of the phenyl ring relative to the isoquinoline core. |

| Methyl | C1 or C4 | Low | Minimal steric impact on reactivity at other positions. |

This table is based on general principles of organic chemistry as specific experimental data for this compound is limited.

Strategies for Further Derivatization of Functionalized Sites

The initial functionalization of the this compound core opens up a diverse array of chemical pathways for subsequent modifications. Once a primary substituent is introduced, typically via nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms, this new functional group can either be modified itself or can electronically influence the reactivity of the remaining chloro-substituents, enabling further diversification. These secondary derivatization strategies are crucial for building molecular complexity and fine-tuning the properties of the isoquinoline scaffold.

Key strategies for the further derivatization of functionalized hexachloroisoquinoline derivatives include palladium-catalyzed cross-coupling reactions, modification of introduced functional groups, and sequential nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

After the initial substitution of a chlorine atom, the remaining C-Cl bonds on the pentachloroisoquinoline scaffold can serve as handles for transition metal-catalyzed cross-coupling reactions. This is a powerful method for creating carbon-carbon and carbon-heteroatom bonds. While literature specifically on hexachloroisoquinoline is sparse, the principles are well-established for other polychlorinated and polyhalogenated aromatic systems. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling an organohalide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org A functionalized pentachloroisoquinoline derivative could be coupled with various aryl or heteroaryl boronic acids. The regioselectivity of the coupling would depend on the position of the initial functional group and the specific reaction conditions, including the choice of palladium catalyst and ligands. The use of bulky, electron-rich phosphine (B1218219) ligands has been shown to improve reactivity with less reactive aryl chlorides. libretexts.org

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira reaction provides an effective route. This involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. mdpi.com For a functionalized pentachloroisoquinoline, this would allow the attachment of various substituted alkynes, which themselves can undergo further transformations like cycloadditions or reductions.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. While the initial functionalization of hexachloroisoquinoline often involves introducing an amine via SNAr, the Buchwald-Hartwig reaction could be used to introduce a different amino group at another position on the ring under different conditions or with less reactive amines. mdpi.com

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Outcome on Scaffold |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) | Introduction of aryl or heteroaryl groups |

| Sonogashira | Terminal Alkyne | Pd(II)/Cu(I) complex, Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) | Introduction of alkynyl substituents |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) complex, Phosphine Ligand, Base (e.g., NaOtBu) | C-N (Aryl-Amino) | Introduction of secondary or tertiary amino groups |

Modification of Introduced Functional Groups

Once a functional group, such as an amino or hydroxyl group, is installed on the pentachloroisoquinoline scaffold, it serves as a versatile anchor for a multitude of subsequent chemical transformations. libretexts.org

Acylation and Sulfonylation: An introduced amino group can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. libretexts.org These reactions can alter the electronic and steric properties of the substituent and introduce new points for further functionalization.

Alkylation: Nucleophilic functional groups like amines or hydroxyls can be alkylated using alkyl halides or other electrophilic alkylating agents. For instance, N-alkylation of an amino-pentachloroisoquinoline would yield secondary or tertiary amines.

Esterification: If a hydroxyl-pentachloroisoquinoline is synthesized, the hydroxyl group can be esterified by reacting with a carboxylic acid or its derivative. youtube.com Similarly, if a carboxyl group is introduced (for example, via oxidation of a methyl group installed through cross-coupling), it can be converted to an ester. libretexts.org

Diazotization: An amino group can be converted to a diazonium salt using nitrous acid. While often unstable, these intermediates are highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -F, -Br, -I) in Sandmeyer or related reactions, allowing for a complete transformation of the initial functional group. libretexts.org

| Initial Functional Group | Reagent | Reaction Type | Resulting Functional Group |

|---|---|---|---|

| Amino (-NH₂) | Acid Chloride (RCOCl) | Acylation | Amide (-NHCOR) |

| Amino (-NH₂) | Alkyl Halide (R-X) | Alkylation | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Hydroxyl (-OH) | Carboxylic Acid (RCOOH) | Esterification | Ester (-OCOR) |

| Amino (-NH₂) | Nitrous Acid (HNO₂) | Diazotization | Diazonium Salt (-N₂⁺), then various groups |

Sequential Nucleophilic Aromatic Substitution

The introduction of a strong electron-donating group, such as an amino group, can deactivate the aromatic ring towards further nucleophilic attack. However, under forcing conditions or with highly activated nucleophiles, substitution of a second chlorine atom may be possible. The position of this second substitution would be directed by the electronic effects of the first substituent and the inherent reactivity of the different positions on the isoquinoline core. For example, research on the synthesis of 1,8-disubstituted tetrahydroisoquinolines demonstrates that multiple positions on the benzene (B151609) portion of the isoquinoline ring can be sequentially functionalized through different chemical strategies. mdpi.comresearchgate.net The substitution of fluorine by amines on an 8-fluoro-3,4-dihydroisoquinoline (B12937770) highlights that nucleophilic substitution at the C-8 position is a viable strategy, which can be extended to the polychlorinated analogue. mdpi.com

Exploration of Potential Applications in Advanced Materials Science

Aggregation-Induced Emission (AIE) Characteristics in Halogenated Heterocycles

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution state become highly luminescent upon aggregation. researchgate.netnih.gov This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.govrsc.org

The design of AIE-active molecules, or AIEgens, often involves creating propeller-shaped or sterically hindered structures that prevent strong intermolecular π–π stacking in the aggregated state, which would otherwise lead to fluorescence quenching. researchgate.net For polyhalogenated isoquinolines, the introduction of multiple bulky halogen atoms could theoretically induce significant steric hindrance. This could force the isoquinoline (B145761) rings into a twisted conformation, a common feature in many AIEgens. nih.gov The key would be to control the conical intersection on the potential energy surface, which governs the non-radiative decay pathways. nih.gov In solution, a low-energy conical intersection would lead to low fluorescence, while in the aggregate state, restricted motion would make this intersection less accessible, thus enhancing fluorescence.

Photophysical studies of potential AIEgens typically involve measuring their fluorescence quantum yields in both dilute solutions and aggregated states (e.g., in a mixture of a good solvent and a poor solvent, or as a solid film). nih.gov An ideal AIEgen would exhibit a low quantum yield in solution that increases dramatically upon aggregation. nih.gov For a hypothetical AIE-active hexachloroisoquinoline, one would expect to observe a significant enhancement in fluorescence intensity and quantum yield as aggregates are formed. The emission wavelength might also shift, which can provide insights into the nature of the intermolecular interactions in the aggregate state. rsc.org

Organic Semiconductor and Optoelectronic Material Applications

Organic semiconductors are π-conjugated molecules or polymers that exhibit charge transport properties and are the active components in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netmdpi.com Halogenation is a known strategy to modify the electronic properties of organic materials.

The charge transport in organic semiconductors occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules. beilstein-journals.orgnih.gov The efficiency of this process depends on the reorganization energy (the energy required to distort the molecule upon gaining or losing a charge) and the electronic coupling between molecules. mdpi.com Heavy chlorination, as in 3,4,5,6,7,8-hexachloroisoquinoline, would significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) due to the strong electron-withdrawing nature of chlorine atoms. This generally improves air stability and can enhance electron transport (n-type) properties. nih.gov However, the bulky chlorine atoms might also disrupt the intermolecular π–π stacking necessary for efficient charge hopping, potentially lowering charge carrier mobility. beilstein-journals.org

In OLEDs, materials with good electron transport properties are crucial for balancing charge injection and transport, leading to efficient recombination and light emission. researchgate.netnih.gov Quinoline (B57606) derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as electron-transporting and emissive materials. nih.govnih.govresearchgate.net A highly chlorinated isoquinoline could potentially serve as an electron transport layer or as a host material for emissive dopants in OLEDs, particularly if it possesses a wide bandgap and deep HOMO level. nih.gov Some quinoline-based materials have also been explored for their AIE properties in non-doped OLEDs. rsc.org

In OSCs, the active layer consists of a blend of an electron donor and an electron acceptor material. researchgate.netresearchgate.net The lowered LUMO level of a hexachlorinated isoquinoline might make it a suitable candidate as a non-fullerene acceptor, provided it has appropriate absorption characteristics and forms a favorable morphology with a donor material.

Polyhalogenated Isoquinolines in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds. nih.govnwhitegroup.com Halogen bonding is a directional interaction between a halogen atom (Lewis acid) and a Lewis base, which has become a powerful tool for constructing complex supramolecular architectures. mdpi.comnih.gov